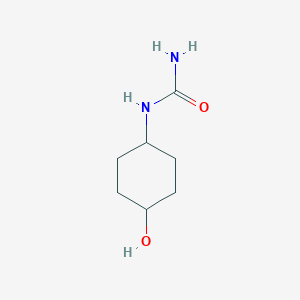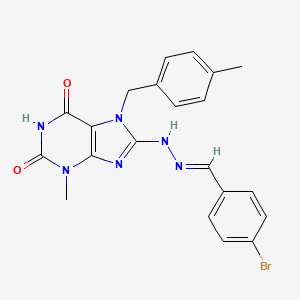
(4-Hydroxycyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxycyclohexyl)urea is an organic compound with the molecular formula C7H14N2O2 It is characterized by a cyclohexane ring substituted with a hydroxy group at the fourth position and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxycyclohexyl)urea typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then subjected to Beckmann rearrangement to yield this compound. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts. The process may also involve purification steps like recrystallization to achieve the required quality standards for commercial applications.
化学反应分析
Types of Reactions: (4-Hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexylamine derivatives.
Substitution: Ethers or esters of cyclohexanol.
科学研究应用
(4-Hydroxycyclohexyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of (4-Hydroxycyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the urea moiety can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Cyclohexylurea: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
Hydroxyurea: Contains a hydroxyl group but lacks the cyclohexane ring, leading to distinct pharmacological properties.
Uniqueness: (4-Hydroxycyclohexyl)urea is unique due to the presence of both a hydroxy group and a urea moiety on a cyclohexane ring. This combination imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for various applications.
属性
IUPAC Name |
(4-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)9-5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H3,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGQUXWDFBTLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2650499.png)
![3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650501.png)


![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

![N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide](/img/structure/B2650510.png)
![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)





